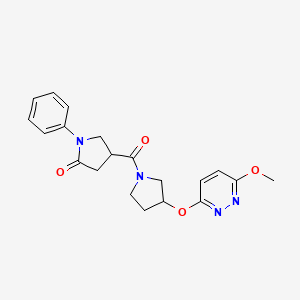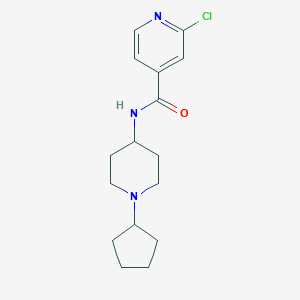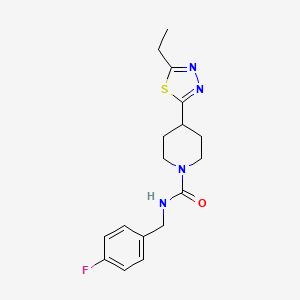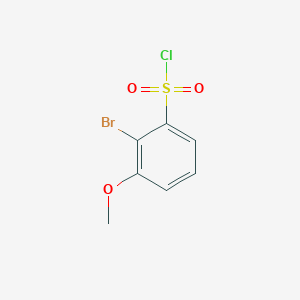![molecular formula C13H24N2O B2997461 1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one CAS No. 1315366-97-2](/img/structure/B2997461.png)
1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one” is a chemical compound with the molecular formula C13H24N2O . It’s a research chemical and not much information is available about its specific applications .
Molecular Structure Analysis
The molecular weight of “this compound” is 224.34 . The molecule consists of 13 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Wirkmechanismus
1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one inhibits the activity of sEH, which leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and anti-cancer in nature. This compound has been found to inhibit the migration and invasion of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various animal models of inflammation. This compound has also been found to have cardioprotective effects in animal models of heart disease. This compound has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one in lab experiments is that it specifically targets sEH, which makes it a useful tool for studying the role of sEH in various diseases. A limitation of using this compound is that it may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
For 1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one research include the development of more potent and selective sEH inhibitors, as well as the investigation of the therapeutic potential of this compound in various diseases. This compound may also be used in combination with other drugs to enhance their therapeutic effects. Further research is needed to fully understand the mechanisms underlying the effects of this compound and to determine its safety and efficacy in humans.
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various diseases. Its inhibition of sEH has been shown to have anti-inflammatory and anti-cancer effects. This compound has advantages and limitations for lab experiments, and future directions for research include the development of more potent and selective sEH inhibitors and investigation of its therapeutic potential in various diseases.
Synthesemethoden
1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one can be synthesized through a multi-step process involving the reaction of piperidine with 1,4-dibromobutane, followed by reaction with 1-bromo-2-chloroethane and then with potassium tert-butoxide. The final step involves the reaction of the intermediate product with ethyl chloroformate to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(Piperidin-4-yl)azepan-1-yl]ethan-1-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. This compound has been found to inhibit the activity of soluble epoxide hydrolase (sEH), an enzyme that plays a role in the metabolism of fatty acids. Inhibition of sEH has been shown to have anti-inflammatory and anti-cancer effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-piperidin-4-ylazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-11(16)15-10-4-2-3-5-13(15)12-6-8-14-9-7-12/h12-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPPWUWWIXVYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCCC1C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2997380.png)
![3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2997381.png)


![Ethyl 1-[1-[(E)-2-cyano-3-ethoxyprop-2-enoyl]piperidin-4-yl]pyrazole-4-carboxylate](/img/structure/B2997384.png)
![8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2997386.png)



![1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2997397.png)
![5-methyl-7-(4-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997398.png)

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2997400.png)
